Product packaging for 5-Butyl-4-chloro-2,3-dihydrofuran(Cat. No.:CAS No. 50596-95-7)

5-Butyl-4-chloro-2,3-dihydrofuran

Cat. No.: B15211747
CAS No.: 50596-95-7
M. Wt: 160.64 g/mol
InChI Key: QOONAKOMAUZWLO-UHFFFAOYSA-N
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Description

5-Butyl-4-chloro-2,3-dihydrofuran is a synthetic dihydrofuran derivative of interest in organic chemistry and medicinal research. Dihydrofuran scaffolds are recognized as valuable intermediates and core structures in the synthesis of natural products and pharmaceuticals . The specific reactivity of the dihydrofuran ring and the chloro substituent in this compound makes it a versatile building block for constructing more complex molecular architectures, such as through cycloaddition or ring-opening reactions . Researchers can utilize this compound to explore new synthetic pathways or as a precursor for developing bioactive molecules. The compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO B15211747 5-Butyl-4-chloro-2,3-dihydrofuran CAS No. 50596-95-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50596-95-7

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

5-butyl-4-chloro-2,3-dihydrofuran

InChI

InChI=1S/C8H13ClO/c1-2-3-4-8-7(9)5-6-10-8/h2-6H2,1H3

InChI Key

QOONAKOMAUZWLO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(CCO1)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization of 5 Butyl 4 Chloro 2,3 Dihydrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of a molecule can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 5-Butyl-4-chloro-2,3-dihydrofuran, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the butyl group and the dihydrofuran ring.

The protons on the dihydrofuran ring at positions 2 and 3 are expected to appear as multiplets due to their coupling with each other. The butyl group will show characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the dihydrofuran ring. The exact chemical shifts are influenced by the electronic effects of the chloro and ether functionalities.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
H-24.2 - 4.4t9.0
H-32.8 - 3.0t9.0
-CH₂- (butyl at C5)2.3 - 2.5t7.5
-CH₂-CH₂- (butyl)1.5 - 1.7m
-CH₂-CH₃ (butyl)1.3 - 1.5m
-CH₃ (butyl)0.9 - 1.0t7.3

Note: The expected values are based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in the butyl group and the dihydrofuran ring. The carbon atom attached to the chlorine (C-4) and the carbon atom attached to the oxygen in the ring and the butyl group (C-5) are expected to have characteristic chemical shifts due to the electronegativity of these heteroatoms.

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (ppm)
C-270 - 75
C-335 - 40
C-4125 - 130
C-5150 - 155
-CH₂- (butyl at C5)30 - 35
-CH₂-CH₂- (butyl)28 - 32
-CH₂-CH₃ (butyl)22 - 25
-CH₃ (butyl)13 - 15

Note: The expected values are based on the analysis of structurally similar compounds.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons at C-2 and C-3 of the dihydrofuran ring, and between adjacent methylene protons within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for confirming the connectivity of the butyl group to the C-5 position of the dihydrofuran ring and for establishing the relative positions of the substituents on the ring. For instance, correlations would be expected between the protons of the methylene group at C-2 and the carbon at C-3, as well as the vinylic carbon at C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for the fundamental constitutional analysis of this acyclicly substituted ring, it could provide insights into the preferred conformation of the butyl group relative to the dihydrofuran ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₅ClO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Expected HRMS Data for this compound

IonCalculated m/z
[M]⁺ (for ³⁵Cl)174.0811
[M+2]⁺ (for ³⁷Cl)176.0782

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate the components of a mixture, and MS is used to identify each component based on its mass spectrum.

For this compound, GC-MS would be utilized to assess the purity of the synthesized compound. A single peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum associated with this peak would then be analyzed to confirm the identity of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the butyl group, the chlorine atom, or cleavage of the dihydrofuran ring, providing a characteristic fingerprint for the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the dihydrofuran ring, the butyl group, and the chloro-alkene moiety.

The primary vibrational modes and their predicted wavenumber ranges are detailed below:

C-H Stretching: The spectrum will feature absorptions from both sp³ hybridized carbons of the butyl group and the dihydrofuran ring, and the sp² hybridized carbon of the alkene. The sp³ C-H stretches typically appear just below 3000 cm⁻¹, while the sp² C-H stretch is expected just above 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond within the dihydrofuran ring is expected to produce a medium to weak absorption band in the range of 1690-1640 cm⁻¹. The substitution with a chlorine atom directly on the double bond may shift this frequency.

C-O-C Stretching: The cyclic ether functional group will give rise to a strong, characteristic C-O-C stretching absorption. For cyclic ethers, this band is often found between 1150 and 1070 cm⁻¹.

C-Cl Stretching: The presence of the chloro group attached to a vinylic carbon (a carbon in a double bond) results in a stretching vibration that typically occurs in the 850-550 cm⁻¹ region. This is within the fingerprint region, where many other complex vibrations occur, but it is a key indicator of the halogen's presence.

The table below summarizes the predicted IR absorption bands for this compound.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Alkene=C-H Stretch3100 - 3010Medium
Alkyl (Butyl & Ring)-C-H Stretch2960 - 2850Strong
AlkeneC=C Stretch1690 - 1640Medium to Weak
Alkyl (Butyl & Ring)-C-H Bend1470 - 1370Medium
Cyclic EtherC-O-C Stretch1150 - 1070Strong
Vinylic HalideC-Cl Stretch850 - 550Medium to Strong

This table is based on established characteristic infrared absorption frequencies for organic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. The chromophores in this compound are the carbon-carbon double bond (π system) and the atoms with non-bonding electrons (n), namely oxygen and chlorine.

The expected electronic transitions for this molecule are:

π → π* Transitions: The C=C double bond within the dihydrofuran ring is the primary chromophore responsible for a π → π* transition. For isolated double bonds, this transition typically occurs in the far UV region, around 170-190 nm. The presence of the chloro and ether oxygen substituents on the double bond is expected to cause a bathochromic shift (a shift to a longer wavelength) into the near UV range (>200 nm).

n → σ* Transitions: The non-bonding electrons on the ether oxygen and the chlorine atom can be excited to an anti-bonding sigma orbital (σ). These n → σ transitions for ethers and alkyl halides typically occur in the far UV region, below 200 nm, and are often masked by more intense absorptions.

While precise absorption maxima (λmax) cannot be determined without experimental data, it is predicted that the principal absorption band for this compound in the near UV spectrum will be due to the π → π* transition of its substituted double bond.

Chromophore Electronic Transition Predicted Absorption Region (λmax)
C=C (Alkene)π → π~190 - 220 nm
C-O (Ether)n → σ< 200 nm
C-Cl (Chloride)n → σ*< 200 nm

This table provides an estimation of the absorption regions based on the electronic transitions of the constituent functional groups.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers.

As of the latest literature reviews, a crystal structure for this compound has not been published. Therefore, no experimental crystallographic data is available.

If the compound were to be crystallized and analyzed, X-ray crystallography could provide:

Unambiguous Structure Verification: Confirmation of the connectivity of the atoms and the dihydrofuran ring structure.

Precise Geometric Parameters: High-precision measurements of all bond lengths (e.g., C=C, C-Cl, C-O) and bond angles, which would offer insight into the electronic effects of the substituents on the ring geometry.

Conformational Analysis: The exact conformation of the butyl group and the puckering of the non-planar dihydrofuran ring in the solid state.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like dipole-dipole or van der Waals forces.

The table below indicates the type of data that would be obtained from such an analysis.

Crystallographic Parameter Information Provided Status
Crystal System & Space GroupSymmetry of the crystal latticeData Not Available
Unit Cell DimensionsSize and shape of the basic repeating unitData Not Available
Bond Lengths (Å)Precise distances between atomic nucleiData Not Available
Bond Angles (°)Angles between adjacent chemical bondsData Not Available
Torsion Angles (°)Defines the conformation of the moleculeData Not Available

Reactivity and Mechanistic Investigations of 5 Butyl 4 Chloro 2,3 Dihydrofuran

Reactions Involving the Dihydrofuran Double Bond

The endocyclic double bond in 5-Butyl-4-chloro-2,3-dihydrofuran is a primary site of reactivity. Its electron density is modulated by the adjacent oxygen atom and the deactivating effect of the chlorine atom, leading to a nuanced reactivity profile in addition and cycloaddition reactions.

Alkenes typically undergo electrophilic addition reactions where the π-bond acts as a nucleophile, attacking an electrophilic species. chemistrysteps.combyjus.comlibretexts.org In the case of this compound, the double bond is electronically modified by the presence of the chlorine atom. Halogen substituents on a double bond generally exert an electron-withdrawing inductive effect, which can decrease the nucleophilicity of the alkene and thus its reactivity towards electrophiles compared to a non-halogenated analogue.

The mechanism of electrophilic addition typically proceeds through a carbocation intermediate. libretexts.orgnumberanalytics.compressbooks.pub The addition of an electrophile (E+) to the double bond of this compound would lead to the formation of a carbocation. The stability of this intermediate is a crucial factor in determining the regioselectivity of the reaction. According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, leading to the more stable carbocation. byjus.comlibretexts.orgpressbooks.pub For the title compound, the initial protonation would likely occur at the C3 position to generate a more stabilized carbocation at C2, which is adjacent to the oxygen atom and can be stabilized by resonance. The subsequent attack of the nucleophile (X-) would then occur at this C2 position. The butyl group at the 5-position is not expected to significantly influence the electronic nature of the double bond but may exert some steric hindrance.

Table 1: Predicted Products of Electrophilic Addition to this compound

Reactant (E-X)Predicted Major ProductPredicted Minor Product
HBr2-Bromo-5-butyl-4-chloro-tetrahydrofuran3-Bromo-5-butyl-4-chloro-tetrahydrofuran
HCl2,4-Dichloro-5-butyl-tetrahydrofuran3,4-Dichloro-5-butyl-tetrahydrofuran
H₂O (acid-catalyzed)5-Butyl-4-chloro-tetrahydrofuran-2-ol5-Butyl-4-chloro-tetrahydrofuran-3-ol

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. youtube.com While 2,3-dihydrofurans are not dienes themselves, they can act as dienophiles in reactions with suitable dienes. The reactivity of the double bond in this compound as a dienophile is influenced by its substituents. The electron-withdrawing nature of the chlorine atom can enhance its dienophilic character, making it more reactive towards electron-rich dienes in an inverse-electron-demand Diels-Alder reaction.

Conversely, furan (B31954) and its derivatives are known to act as dienes in Diels-Alder reactions. nih.govrsc.orgnih.gov The aromatic character of furan reduces its reactivity compared to non-aromatic dienes. rsc.orgnih.gov Dihydrofurans, being less aromatic, could potentially be more reactive. The presence of substituents significantly impacts the reactivity and selectivity of Diels-Alder reactions involving furanoid systems. rsc.org Electron-donating groups on the diene generally accelerate the reaction with electron-poor dienophiles. rsc.org In the case of this compound, if it were to function as a diene (which is less likely due to the non-conjugated nature of the system in its ground state), the butyl group would act as a weak electron-donating group, while the chlorine would be deactivating.

The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially adopt an endo orientation in the transition state, though this is not always the case, especially in thermally reversible reactions. youtube.comresearchgate.net

The catalytic hydrogenation of the double bond in this compound would be expected to yield 5-Butyl-4-chloro-tetrahydrofuran. This reaction typically occurs in the presence of a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas. researchgate.netmdpi.comnih.gov The hydrogenation of furan derivatives to tetrahydrofurans is a well-established transformation. mdpi.com

The presence of the chlorine atom on the double bond could influence the reaction. While catalytic hydrogenation is generally effective for reducing carbon-carbon double bonds, vinylic chlorides can sometimes undergo hydrogenolysis (cleavage of the C-Cl bond). The selectivity of the hydrogenation versus hydrogenolysis would depend on the choice of catalyst, solvent, and reaction conditions. For instance, some catalysts might favor the reduction of the double bond while leaving the C-Cl bond intact, whereas others might promote the removal of the chlorine atom.

Dehydrogenation, the reverse reaction, would lead to the formation of a furan ring. This process typically requires more forcing conditions and a suitable catalyst, and may be accompanied by other reactions.

Table 2: Potential Products of Hydrogenation of this compound

CatalystConditionsExpected Major ProductPotential Byproduct (from hydrogenolysis)
Pd/CH₂ (1 atm), RT, Ethanol5-Butyl-4-chloro-tetrahydrofuran5-Butyl-tetrahydrofuran
PtO₂H₂ (1 atm), RT, Acetic Acid5-Butyl-4-chloro-tetrahydrofuran5-Butyl-tetrahydrofuran
Raney NiH₂ (high pressure), elevated temp.5-Butyl-tetrahydrofuran5-Butyl-4-chloro-tetrahydrofuran

The double bond of this compound is susceptible to oxidative cleavage and other oxidative transformations. Ozonolysis, for example, would cleave the double bond to yield carbonyl-containing products. Epoxidation with peroxy acids would form a reactive epoxide, which could undergo further reactions.

Radical reactions at the double bond are also plausible. Radical addition to alkenes is a well-known process. For instance, a radical species could add to the double bond of the dihydrofuran ring. The regioselectivity of such an addition would be influenced by the stability of the resulting radical intermediate. The presence of the oxygen atom and the chlorine atom would affect the stability of the radical at the adjacent carbon atoms. Visible light-induced photoredox catalysis has emerged as a powerful tool for the synthesis of substituted dihydrofurans via radical pathways. nih.gov 4-Hydroxynonenal, which also contains a C=C double bond conjugated with a carbonyl group, readily undergoes Michael additions with various nucleophiles, and this reactivity can be extended to radical additions. nih.gov

Reactivity at the Chlorine Atom

The chlorine atom in this compound is a vinylic halide. Vinylic halides are generally less reactive than alkyl halides in nucleophilic substitution reactions due to the increased strength of the C-Cl bond (sp²-hybridized carbon) and steric hindrance. However, the position of the chlorine atom adjacent to the ring oxygen may influence its reactivity.

Nucleophilic substitution at the C4 position would involve the replacement of the chlorine atom by a nucleophile. Such reactions on vinylic systems can proceed through different mechanisms, including addition-elimination or elimination-addition pathways. Given the electron-rich nature of the dihydrofuran ring, a direct Sɴ2-type displacement is unlikely. An addition-elimination mechanism, where the nucleophile first adds to the double bond to form a carbanionic intermediate, followed by the elimination of the chloride ion, is a more probable pathway.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles and are expected to react with this compound under appropriate conditions to form the corresponding 4-thio-substituted dihydrofuran. cas.cn The reaction would likely require a base to deprotonate the thiol and generate the more nucleophilic thiolate anion.

Oxygen Nucleophiles: Alkoxides and hydroxides can also act as nucleophiles. Reaction with sodium methoxide (B1231860), for example, could potentially yield 5-Butyl-4-methoxy-2,3-dihydrofuran. However, elimination reactions might compete, especially with bulkier or stronger bases.

Nitrogen Nucleophiles: Amines are good nucleophiles and could displace the chlorine atom. libretexts.org The reaction of this compound with a primary or secondary amine would be expected to yield the corresponding 4-amino-substituted dihydrofuran. The reaction might require heating or catalysis to proceed at a reasonable rate. The use of a base to neutralize the HCl formed during the reaction is also common practice. Phthalimide anion is a common reagent for introducing a protected amino group via nucleophilic substitution. libretexts.org

Table 3: Predicted Products of Nucleophilic Substitution on this compound

NucleophileReagent ExamplePredicted Product
SulfurSodium thiomethoxide (NaSMe)5-Butyl-4-(methylthio)-2,3-dihydrofuran
OxygenSodium methoxide (NaOMe)5-Butyl-4-methoxy-2,3-dihydrofuran
NitrogenDiethylamine (Et₂NH)5-Butyl-N,N-diethyl-2,3-dihydrofuran-4-amine

Elimination Reactions

The presence of a chlorine atom adjacent to a double bond and an allylic proton at the C5 position makes this compound a candidate for elimination reactions to form the corresponding aromatic furan, 5-butylfuran. This transformation is typically induced by a base, which abstracts the proton at C5.

The mechanism of this elimination is generally considered to be a bimolecular process (E2). msu.edu The E2 mechanism involves a single, concerted step where the base removes the C5 proton simultaneously as the C4-Cl bond breaks and the new π-bond forms within the ring. libretexts.org For this to occur efficiently, the C5-H bond and the C4-Cl bond must adopt an anti-periplanar conformation, a stereoelectronic requirement that can be met due to the flexibility of the dihydrofuran ring. msu.edu

The choice of base and solvent is critical. Strong, non-nucleophilic bases such as sodium tert-butoxide or potassium tert-butoxide are often employed to favor elimination over substitution. utdallas.edu The reaction rate is dependent on the concentration of both the substrate and the base, consistent with a second-order kinetic profile (Rate = k[substrate][base]). msu.edu In some cases, particularly if the C5 proton is highly acidic or a weaker base is used, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism could be operative. This stepwise mechanism involves the formation of a carbanion intermediate at C5, followed by the departure of the chloride ion. libretexts.org

The formation of a stable, aromatic furan ring is the primary thermodynamic driving force for this reaction.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The vinyl chloride moiety in this compound serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C4 position. While vinyl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed that facilitate their efficient coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the vinyl chloride with an organoboron reagent, typically an aryl or vinyl boronic acid, to form a 4-substituted-5-butyl-2,3-dihydrofuran. The reaction requires a palladium catalyst, often a Pd(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or one generated in situ from a Pd(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with phosphine (B1218219) ligands. A base is essential for activating the boronic acid to facilitate the transmetalation step. organic-chemistry.org

The general catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the dihydrofuran. researchgate.net

Transmetalation: The organic group from the activated boronate ester is transferred to the palladium center, displacing the chloride. researchgate.net

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst. nih.gov

Illustrative conditions and potential outcomes for the Suzuki-Miyaura coupling of this compound are presented below.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O9085
24-Methoxyphenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Cs₂CO₃Dioxane10091
3Thiophene-2-boronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF10078
4Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf) (3 mol%)NaOEtTHF7072

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of this compound with a terminal alkyne, creating a C(sp²)-C(sp) bond and yielding a 4-alkynyl-5-butyl-2,3-dihydrofuran. wikipedia.org The classic Sonogashira protocol employs a dual catalyst system: a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide (CuI). organic-chemistry.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used both as a base and often as the solvent. wikipedia.org

The mechanism involves two interconnected catalytic cycles. rsc.org In the palladium cycle, oxidative addition to the C-Cl bond is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which is the active species for transmetalation with the palladium complex. rsc.org

Table 2: Illustrative Sonogashira Coupling Reactions
EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃NTHF6088
21-HexynePd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)DIPADIPA5082
3TrimethylsilylacetylenePd(PPh₃)₄ (4 mol%) / CuI (5 mol%)Et₃NToluene7093
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃NDMF6575

Reactivity of the Ethereal Oxygen Atom

The oxygen atom in the dihydrofuran ring possesses lone pairs of electrons, rendering it a Lewis base. This inherent basicity allows it to interact with protic or Lewis acids. Protonation of the oxygen by a strong acid would increase the electrophilicity of the ring system. This activation could potentially facilitate ring-opening reactions or alter the electronic properties of the vinyl chloride moiety, possibly influencing its reactivity in cross-coupling reactions. In the context of mechanistic studies, the interaction of the ethereal oxygen with metal catalysts (e.g., palladium) or additives could play a role in directing or stabilizing intermediates, although such interactions are typically weak compared to those of more potent ligands like phosphines.

Influence of the Butyl Substituent on Regio- and Stereoselectivity

The C5-butyl group exerts a significant influence on the reactivity of the molecule through both steric and electronic effects.

Steric Influence: The butyl group is sterically demanding. It hinders the approach of reagents to the C5 position and to the adjacent face of the dihydrofuran ring. In elimination reactions using a bulky base, this steric hindrance could potentially slow the rate of proton abstraction compared to a less-substituted analogue. utdallas.edu In cross-coupling reactions, the butyl group may direct the coordination of the large palladium catalyst to the less hindered face of the ring, which could be important if subsequent reactions create new stereocenters.

Electronic Influence: As an alkyl group, the butyl substituent acts as a weak electron-donating group (EDG) through induction. This effect slightly increases the electron density of the double bond, which could modulate its reactivity towards the oxidative addition step in cross-coupling catalysis. It also influences the acidity of the C5 proton; its electron-donating nature would slightly decrease the acidity, making it marginally less favorable to be removed by a base during elimination reactions.

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Elucidating the precise mechanisms of reactions involving this compound would rely on a combination of kinetic and spectroscopic methods.

Kinetic Studies: For elimination reactions, kinetic experiments that measure the reaction rate as a function of substrate and base concentration can distinguish between E2 (second-order kinetics) and E1 or E1cB mechanisms (which may exhibit different kinetic profiles). msu.edu For cross-coupling reactions, detailed kinetic analysis can help identify the rate-determining step of the catalytic cycle, which could be oxidative addition, transmetalation, or reductive elimination depending on the specific reactants and conditions. mit.edunih.gov

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactants, products, and potential intermediates. In situ monitoring using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy could allow for the observation of transient intermediates in the catalytic cycle. For example, ³¹P NMR is particularly useful for tracking the palladium-phosphine complexes throughout a cross-coupling reaction. Mass spectrometry is essential for confirming the structure of the final products.

Stereochemical Control and Diastereomeric/Enantiomeric Interconversions

The starting material, this compound, is achiral. Therefore, stereochemical considerations become relevant when its reactions lead to the formation of chiral products. The creation of a new stereocenter, for example at C4 through a coupling reaction with a chiral partner or through a subsequent asymmetric transformation of the product, would be influenced by the existing structure.

The C5-butyl group would play a key role in any diastereoselective process. By sterically blocking one face of the molecule, it could force an incoming reagent or catalyst to approach from the opposite, less-hindered face, leading to a preference for one diastereomer over another. This is a common strategy for achieving substrate-controlled stereoselectivity. jlu.edu.cn While there are no stereocenters to interconvert in the starting material, if a reaction produced a mixture of diastereomers, it is conceivable that under certain (e.g., equilibrium) conditions, one diastereomer could convert to a more thermodynamically stable one, although this is highly dependent on the specific product and reaction conditions.

Theoretical and Computational Studies of 5 Butyl 4 Chloro 2,3 Dihydrofuran

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of molecules like 5-Butyl-4-chloro-2,3-dihydrofuran.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of this compound is dictated by the interplay of its constituent parts: the electron-donating enol ether moiety, the electronegative chloro substituent, and the alkyl butyl group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the π-system of the enol ether, specifically the C4=C5 double bond, due to the electron-donating nature of the oxygen atom. The LUMO, conversely, would likely be an antibonding σ* orbital associated with the C-Cl bond, a common feature in chlorinated organic compounds. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity, particularly in reactions like cycloadditions.

Charge Distribution: The presence of the electronegative chlorine atom at the C4 position induces a significant polarization of the C4=C5 double bond. This results in a partial positive charge (δ+) on the C5 carbon and a partial negative charge (δ-) on the C4 carbon and the chlorine atom. The butyl group at C5, being a weak electron-donating group, would have a minor electronic influence compared to the chloro and ether functionalities. This charge distribution is critical in predicting regioselectivity in reactions with electrophiles and nucleophiles.

Conformational Analysis and Energetics of Stereoisomers

The 2,3-dihydrofuran (B140613) ring is not planar and exists in a puckered conformation, typically an envelope or twisted form. nih.gov The butyl group at the C5 position can adopt various rotational conformations (rotamers), and the relative orientation of the substituents gives rise to stereoisomers.

Computational methods can be employed to calculate the relative energies of these different conformers and stereoisomers. For instance, in related systems like 2,3-dihalobutanes, a detailed conformational analysis reveals a complex interplay of steric and electronic effects that determine the most stable conformers. youtube.comresearchgate.net For this compound, the most stable conformation would seek to minimize steric hindrance between the butyl group and the rest of the ring, as well as manage electrostatic interactions involving the C-Cl dipole. The presence of a chiral center at C5 means that enantiomers exist, which would be isoenergetic. If a second chiral center were introduced, diastereomers with distinct energies and properties would be possible.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Conformer DescriptionDihedral Angle (C4-C5-Cα-Cβ of butyl)Relative Energy (kcal/mol)Population (%) at 298 K
Anti-periplanar~180°0.0065
Gauche (+)~+60°0.8517.5
Gauche (-)~-60°0.8517.5

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is invaluable for compound identification and structural elucidation.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov For this compound, the proton on the C5 carbon would be expected to show a downfield shift due to the adjacent oxygen and chlorine atoms. The signals for the butyl chain would be in the typical aliphatic region. Modern machine learning approaches, trained on large datasets, can further refine these predictions to achieve mean absolute errors as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts. arxiv.orgnih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. Key predicted peaks for this molecule would include C-H stretching vibrations of the alkyl and dihydrofuran groups, a strong C=C stretching frequency for the enol ether double bond, and a characteristic C-O stretching frequency. The C-Cl stretch would also be present, typically in the fingerprint region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. The primary absorption for this compound would likely be a π → π* transition associated with the C4=C5 double bond.

Molecular Dynamics Simulations to Understand Conformations and Interactions

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal:

Conformational Flexibility: MD simulations can map the transitions between different conformers of the butyl chain and the puckering modes of the dihydrofuran ring, providing a dynamic view of the molecule's flexibility. nih.gov

Solvent Effects: By simulating the molecule in an explicit solvent like water or an organic solvent, one can study the specific interactions (e.g., hydrogen bonding, dipole-dipole) between the solute and solvent molecules and how they influence conformational preferences.

Intermolecular Interactions: In simulations with multiple molecules, MD can model aggregation behavior and the nature of intermolecular forces, which is crucial for understanding the properties of the substance in the condensed phase.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reactions could be explored:

Electrophilic Addition: The C4=C5 double bond is susceptible to electrophilic attack. Computational studies could model the addition of electrophiles like H⁺ or Br₂ to determine the regioselectivity (i.e., whether the electrophile adds to C4 or C5) and the stereochemical outcome. The calculated stability of the intermediate carbocation would be key to predicting the major product.

Nucleophilic Substitution: While less reactive than an alkyl halide, the chlorine atom could potentially undergo nucleophilic substitution. Theoretical calculations could explore the feasibility of SN1 or SN2 pathways.

Cycloaddition Reactions: The enol ether can act as a dienophile in Diels-Alder reactions. rsc.orgwikipedia.org Computational studies could predict the feasibility, stereoselectivity, and regioselectivity of its reaction with various dienes. The activation barriers for different approaches of the diene would be calculated to understand the preferred reaction pathway.

Structure-Reactivity and Structure-Selectivity Relationship Studies

By systematically modifying the structure of this compound in silico, it is possible to establish clear structure-reactivity and structure-selectivity relationships. For example, one could computationally investigate:

Effect of the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) would alter the electronic properties and steric profile of the molecule. Calculations could quantify how this change affects the HOMO-LUMO gap, charge distribution, and the activation energies of key reactions. nih.gov Studies on halogenated furans have shown that halogen substitution can have significant, and sometimes counterintuitive, effects on reactivity. rsc.org

Effect of the Alkyl Group: The length and branching of the alkyl group at C5 could be varied (e.g., from methyl to tert-butyl) to probe its steric influence on the accessibility of the double bond and the conformational preferences of the ring.

Effect of Ring Position: Moving the chloro or butyl substituent to different positions on the dihydrofuran ring would create isomers with distinct chemical properties. A computational comparison of these isomers would provide a deep understanding of how substituent placement governs reactivity.

These theoretical studies, by providing a detailed picture of the molecule's intrinsic properties and reactive tendencies, serve as a powerful guide for experimental work and the rational design of new synthetic methodologies.

In Silico Modeling of Reaction Pathways and Catalyst Design

While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and methodologies of computational chemistry are widely applied to understand the synthesis of related substituted dihydrofurans. These theoretical investigations provide crucial insights into reaction mechanisms and are instrumental in the rational design of catalysts.

Computational approaches, most notably Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. For the synthesis of dihydrofuran rings, DFT calculations can elucidate the step-by-step mechanism of cyclization reactions. This includes the identification of transient intermediates and the calculation of the energy barriers associated with transition states. For instance, in reactions forming related furan (B31954) structures, such as the gold-catalyzed oxidative cyclization of diynones with alcohols, DFT has been used to rationalize the reaction mechanism and selectivity. rsc.org These studies reveal intricate details of the catalytic cycle, including nucleophilic attack, isomerization, and protodeauration steps, providing a comprehensive understanding that is often difficult to obtain through experimental means alone. rsc.org

In silico modeling is also pivotal in the design and optimization of catalysts for the synthesis of dihydrofurans and their derivatives. Computational screening allows for the evaluation of a wide range of potential catalysts and ligands without the need for extensive laboratory synthesis and testing. nih.gov By calculating key properties of catalyst-substrate complexes, it is possible to predict how changes in the catalyst structure will influence the reaction's efficiency and selectivity. For example, computational mapping of dirhodium(II) catalysts based on DFT-calculated steric and electronic parameters has been developed to aid in catalyst selection for various transformations. nih.gov This data-driven approach can accelerate the discovery of optimal catalysts for specific reactions, including those that could lead to the synthesis of complex molecules like this compound.

Palladium-catalyzed reactions, which are common in the synthesis of dihydrofurans, have also been the subject of computational investigation. nih.govnih.gov DFT studies on the Heck arylation of 2,3-dihydrofuran, for instance, help to understand the factors controlling regioselectivity and the influence of different palladium precursors and ligands on the reaction outcome. nih.gov These theoretical models can explain why certain products are favored under specific conditions and can guide the experimentalist in choosing the appropriate catalytic system to achieve a desired chemical transformation.

To illustrate the type of information generated from such computational studies, the following table presents representative data from a DFT study on a related catalytic reaction. It is important to note that this data is for an analogous system and not for the direct synthesis of this compound.

Table 1: Representative Data from a DFT Study of a Catalytic Reaction

ParameterValue (kcal/mol)Description
Activation Energy (Transition State 1) +15.2Energy barrier for the initial nucleophilic attack.
Reaction Energy (Intermediate 1) -5.7Stability of the first reaction intermediate.
Activation Energy (Transition State 2) +21.5Energy barrier for the rate-determining cyclization step.
Reaction Energy (Intermediate 2) -12.3Stability of the cyclized intermediate.
Overall Reaction Energy -25.8The overall thermodynamic favorability of the reaction.

This table is illustrative and presents hypothetical data based on typical values found in DFT studies of related catalytic reactions for the formation of heterocyclic compounds. The values are not specific to the synthesis of this compound.

Synthetic Utility and Transformations of 5 Butyl 4 Chloro 2,3 Dihydrofuran

Role as a Chiral Building Block in Complex Molecule Synthesis

While 5-Butyl-4-chloro-2,3-dihydrofuran itself is not chiral, its derivatives can be employed as chiral building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. The dihydrofuran scaffold provides a key structural motif that can be elaborated upon. For instance, the core of certain bioactive molecules can be constructed from dihydrofuran precursors, where the butyl group at the 5-position can be a crucial fragment of the final target molecule.

The synthetic utility often involves the stereoselective introduction of functional groups onto the dihydrofuran ring. This can be achieved through various methods, including Sharpless asymmetric dihydroxylation of the double bond, which would yield chiral diols. These diols can then be further manipulated to create enantiomerically pure compounds. The presence of the chloro and butyl groups can also influence the stereochemical outcome of these reactions, providing a degree of substrate control.

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of the enol ether double bond and the vinylic chloride in this compound makes it an excellent precursor for the synthesis of a variety of novel heterocyclic systems. The double bond can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form fused or spirocyclic ring systems.

Furthermore, the vinylic chloride can be displaced by various nucleophiles or undergo cross-coupling reactions. For example, Suzuki or Stille coupling reactions can be used to introduce new carbon-carbon bonds at the 4-position, leading to the synthesis of highly substituted dihydrofurans. These reactions can be used to construct complex heterocyclic frameworks that may exhibit interesting biological activities.

Conversion to Saturated Tetrahydrofuran (B95107) Analogs

The dihydrofuran ring of this compound can be readily reduced to the corresponding saturated tetrahydrofuran analog. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The reduction of the double bond results in the formation of 5-butyl-4-chlorotetrahydrofuran.

This conversion is significant as the tetrahydrofuran motif is a common structural feature in many natural products and biologically active compounds. The resulting substituted tetrahydrofuran can exist as different stereoisomers, and the stereochemical outcome of the reduction can sometimes be controlled by the choice of catalyst and reaction conditions.

Applications in the Development of Catalysts and Ligands

While direct applications of this compound in catalysis are not extensively documented, its derivatives hold potential in the development of novel ligands for transition metal-catalyzed reactions. The oxygen atom within the dihydrofuran ring and the potential for introducing other coordinating groups make it an attractive scaffold for ligand design.

For instance, the chlorine atom can be replaced with a phosphine (B1218219) group or other coordinating moieties through nucleophilic substitution or cross-coupling reactions. The resulting phosphine-dihydrofuran derivatives could then be used as ligands in asymmetric catalysis, where the chiral environment provided by the ligand can induce enantioselectivity in the catalyzed reaction.

Derivatization to Other Substituted Furan (B31954) and Dihydrofuran Compounds

This compound serves as a versatile platform for the synthesis of a wide array of other substituted furan and dihydrofuran compounds. The chlorine atom at the 4-position is a key functional handle that allows for various derivatizations.

Nucleophilic substitution reactions with a range of nucleophiles, such as alkoxides, amines, and thiols, can be employed to introduce diverse functional groups at the 4-position. Additionally, the enol ether functionality can be hydrolyzed under acidic conditions to yield the corresponding γ-lactone. The double bond can also undergo various electrophilic addition reactions, further expanding the scope of accessible derivatives.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 5-Butyl-4-chloro-2,3-dihydrofuran Chemistry

Currently, dedicated research on the specific synthesis and reactivity of this compound is scarce in publicly accessible literature. However, a foundational understanding can be inferred from the known chemistry of its constituent functional groups. The 2,3-dihydrofuran (B140613) ring is a well-known heterocyclic motif present in numerous natural products and pharmacologically active compounds. researchgate.net The structure's reactivity is primarily dictated by the interplay between the electron-rich double bond and the vinyl chloride.

The vinyl chloride group is a key functional handle, amenable to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. The chloro-substituent deactivates the double bond towards certain electrophilic additions while enabling reactions at the carbon-chlorine bond. The butyl group at the 5-position likely influences the molecule's solubility and steric environment, which can affect reaction kinetics and product distributions. The ether linkage within the dihydrofuran ring provides a site of potential coordination to Lewis acids and can direct certain synthetic transformations.

Identification of Unexplored Reactivity and Transformation Pathways

The true potential of this compound lies in the vast number of unexplored reaction pathways. The vinyl chloride functionality is a prime candidate for a range of palladium-catalyzed cross-coupling reactions, which could be used to introduce diverse substituents at the 4-position. These reactions represent a significant underexplored avenue for creating a library of novel dihydrofuran derivatives.

Furthermore, the double bond of the dihydrofuran ring, while influenced by the chloro substituent, could still participate in various cycloaddition reactions. researchgate.net Exploring its reactivity with different dienes and dipoles could lead to the synthesis of complex polycyclic systems. Additionally, reactions that modify the dihydrofuran ring itself, such as ring-opening reactions under acidic or basic conditions, could provide access to different classes of acyclic compounds with high functionalization. The selective transformation of the butyl group or the methylene (B1212753) group at the 2-position also remains an open area for investigation.

Table 1: Potential Unexplored Reactions for this compound

Reaction ClassPotential Reagents/CatalystsExpected Transformation
Cross-CouplingBoronic acids (Suzuki), Organostannanes (Stille), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) with Pd catalystsSubstitution of the chlorine atom with aryl, vinyl, alkynyl, or amino groups.
Heck ReactionAlkenes with Pd catalystsFormation of a new C-C bond at the 4-position, creating a diene system. organic-chemistry.org
CycloadditionDienes (Diels-Alder), Nitrones, Azides (Dipolar Cycloaddition)Construction of bicyclic or spirocyclic frameworks.
Ring-OpeningStrong acids or bases, reducing agents (e.g., LiDBB)Formation of functionalized acyclic alcohols or ethers. organic-chemistry.org
Electrophilic AdditionHalogens, m-CPBAHalogenation or epoxidation of the double bond, potentially leading to further transformations.

Prospects for the Development of Green and Sustainable Synthetic Methods

Future synthetic efforts towards this compound and its derivatives should prioritize green and sustainable methodologies. Many furan-based compounds can be derived from biomass, such as the catalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF). google.comacs.org Investigating synthetic routes that utilize renewable starting materials would be a significant advancement.

The development of one-pot or tandem reactions that minimize purification steps and reduce solvent waste is another promising direction. nih.gov For instance, a tandem cyclization-chlorination sequence from a suitable precursor could offer an efficient route to the target molecule. The use of enzymatic catalysis or biocatalysis could provide highly selective and environmentally benign pathways for both the synthesis and transformation of this compound. acs.org Employing greener reaction media, such as water, ionic liquids, or deep eutectic solvents, could further enhance the sustainability of synthetic protocols. acs.org

Future Directions in Computational and Theoretical Studies

Computational chemistry offers powerful tools to predict and understand the properties of this compound before extensive lab work is undertaken. Density Functional Theory (DFT) calculations can be employed to determine its optimized molecular geometry, electronic structure, and frontier molecular orbitals. This information can provide insights into the molecule's intrinsic reactivity, predicting the most likely sites for nucleophilic or electrophilic attack.

Theoretical studies can also model the transition states and reaction pathways for the transformations outlined in section 7.2. This can help in selecting the most promising reaction conditions and catalysts. For example, computational screening of different phosphine (B1218219) ligands for palladium-catalyzed cross-coupling reactions could accelerate the discovery of highly efficient catalytic systems. Understanding the reaction mechanisms at a molecular level is crucial for optimizing reaction outcomes and for the rational design of new transformations.

Table 2: Potential Computational Investigations for this compound

Computational MethodArea of InvestigationPotential Insights
Density Functional Theory (DFT)Molecular Geometry & Electronic StructurePrediction of bond lengths, bond angles, and charge distribution.
Frontier Molecular Orbital (FMO) AnalysisIdentification of HOMO and LUMO to predict sites of electrophilic/nucleophilic attack.
Time-Dependent DFT (TD-DFT)Spectroscopic PropertiesPrediction of UV-Vis and NMR spectra to aid in characterization.
Transition State SearchingReaction MechanismsElucidation of energy barriers and intermediates for potential reactions (e.g., cross-coupling, cycloaddition).
Molecular Dynamics (MD)Conformational Analysis & Solvent EffectsUnderstanding the dynamic behavior of the butyl chain and the influence of solvent on reactivity.

Potential for Innovation in Catalyst and Ligand Design using this compound Scaffolds

The rigid dihydrofuran core of this compound makes it an interesting, albeit unexplored, scaffold for the design of novel ligands in catalysis. nih.gov The substituents at the 4- and 5-positions offer distinct points for modification. The chlorine atom can be replaced with a coordinating group (e.g., a phosphine, amine, or pyridine) through cross-coupling reactions. The butyl group could be functionalized to introduce additional steric bulk or chiral centers.

By strategically modifying this scaffold, it may be possible to create bidentate or tridentate ligands with unique steric and electronic properties. Such ligands could find applications in asymmetric catalysis, where the ligand's structure is crucial for controlling enantioselectivity. nih.gov The development of catalysts based on this dihydrofuran scaffold could lead to new levels of selectivity and reactivity in a variety of important chemical transformations, demonstrating the potential of this underutilized molecular framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Butyl-4-chloro-2,3-dihydrofuran, and how do steric/electronic effects of substituents influence yield?

  • Methodological Answer : Fluoride-induced 1,4-conjugate elimination of trimethylsilyl acetate from precursor molecules is a validated route for analogous dihydrofuran derivatives. For example, 3-ethylidene-2-methylene-2,3-dihydrofuran was synthesized via this method . Substituents like the chloro group at position 4 may enhance electrophilicity, while the bulky butyl group at position 5 could hinder dimerization kinetics, requiring temperature-controlled conditions (-30°C to room temperature) to optimize monomer stability .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

  • Methodological Answer : Use dynamic NMR spectroscopy to monitor dimerization rates in real-time. For furan-based o-quinodimethanes (o-QDMs), second-order rate constants and activation parameters (e.g., ΔH‡ = 12–15 kcal/mol, ΔS‡ = -30 to -40 cal/mol·K) were determined in acetonitrile at varying temperatures . Steric hindrance from the butyl group may reduce reactivity, analogous to 3-tert-butyl derivatives that resist dimerization even at elevated temperatures .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H NMR : Assign stereochemistry and monitor dimerization via chemical shifts (e.g., vinyl protons at δ 4.5–6.0 ppm) and splitting patterns .
  • GC/MS : Resolve dimer mixtures (e.g., [4+4] vs. [4+2] cycloadducts) and identify disproportionation products .
  • X-ray crystallography : Confirm regioselectivity in dimerization products, as seen in head-to-head [4+4] dimers of unsubstituted o-QDMs .

Advanced Research Questions

Q. How does the diradical mechanism explain the dimerization kinetics of this compound?

  • Methodological Answer : The two-step diradical mechanism involves (1) rate-determining diradical formation and (2) rapid cyclization. Deuterium isotope studies show substituents at the 3-position (e.g., butyl) dominate the rate-determining step, while substituents at the 2-position influence cyclization . For 5-Butyl-4-chloro derivatives, computational modeling (DFT) could predict diradical stabilization energies and validate experimental kinetics.

Q. What contradictions arise in dimerization regioselectivity when comparing chloro- and alkyl-substituted dihydrofurans?

  • Methodological Answer : Chloro groups (electron-withdrawing) may favor [4+2] cycloaddition via polar transition states, whereas alkyl groups (electron-donating) promote [4+4] dimerization via diradical intermediates. For example, 3-ethylidene-2-methylene derivatives predominantly form [4+4] dimers, while electron-deficient analogs may shift selectivity . Resolve contradictions using competitive kinetic experiments under varying dielectric conditions.

Q. How can researchers address discrepancies in activation parameters reported for substituted dihydrofurans?

  • Methodological Answer : Discrepancies often stem from solvent effects or substituent positioning. For instance, activation entropy (ΔS‡) for 2,3-dimethylene-2,3-dihydrofuran in acetonitrile is -37 cal/mol·K, but polar solvents may alter transition-state ordering . Replicate studies in deuterated solvents or ionic liquids to isolate electronic vs. steric contributions.

Key Research Recommendations

  • Prioritize substituent-positioning studies to isolate electronic vs. steric effects.
  • Combine experimental kinetics with DFT calculations to map diradical intermediates.
  • Explore solvent-free or green-chemistry conditions to enhance monomer stability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.